molecular formula C36H41N13O6 B12395476 STING agonist-25

STING agonist-25

Cat. No.: B12395476
M. Wt: 751.8 g/mol
InChI Key: YQHIJJGKUAVQNL-BQYQJAHWSA-N
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Description

STING agonist-25 is a compound that activates the stimulator of interferon genes (STING) pathway, which is an essential component of the innate immune response. This pathway is triggered by the presence of cytosolic DNA and leads to the production of type I interferons and other cytokines, which play a crucial role in antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-25 involves several steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a benzo[b]thiophene-2-carboxamide derivative, which is then modified by introducing various substituents at specific positions on the ring . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

STING agonist-25 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The reaction conditions often involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted benzo[b]thiophene-2-carboxamide derivatives .

Comparison with Similar Compounds

Properties

Molecular Formula

C36H41N13O6

Molecular Weight

751.8 g/mol

IUPAC Name

3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-hydroxypropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide

InChI

InChI=1S/C36H41N13O6/c1-5-48-26(14-20(3)44-48)33(53)42-35-40-24-16-22(30(37)51)18-28(55-13-9-12-50)29(24)46(35)10-7-8-11-47-32-25(17-23(19-39-32)31(38)52)41-36(47)43-34(54)27-15-21(4)45-49(27)6-2/h7-8,14-19,50H,5-6,9-13H2,1-4H3,(H2,37,51)(H2,38,52)(H,40,42,53)(H,41,43,54)/b8-7+

InChI Key

YQHIJJGKUAVQNL-BQYQJAHWSA-N

Isomeric SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCO

Origin of Product

United States

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